molecular formula C13H16FNO3 B6630056 (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No. B6630056
M. Wt: 253.27 g/mol
InChI Key: QFNCDVYBRSCPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as FMPHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. FMPHM is a pyrrolidine-based compound that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators that promote tumor growth.
Biochemical and Physiological Effects:
(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activity. In addition to its potential applications in the treatment of cancer, (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of future directions for research on (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone, including the development of new drugs for the treatment of cancer and other diseases, the investigation of its potential use as an anti-inflammatory agent, and the exploration of its mechanism of action. Other potential areas of research include the synthesis of new derivatives of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone with improved solubility and bioavailability, and the study of its potential interactions with other drugs and compounds. Overall, the potential applications of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone in medicine and pharmacology make it an exciting area of research with many promising avenues for future exploration.

Synthesis Methods

The synthesis of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone involves the reaction of 2-fluoro-4-methoxybenzaldehyde with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone. This synthesis method has been reported in a number of scientific journals and has been shown to be effective in producing high yields of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone.

Scientific Research Applications

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been the subject of numerous scientific studies due to its potential applications in the fields of medicine and pharmacology. One of the most promising areas of research for (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is in the development of new drugs for the treatment of cancer. Studies have shown that (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone exhibits significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs.

properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-18-10-2-3-11(12(14)6-10)13(17)15-5-4-9(7-15)8-16/h2-3,6,9,16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCDVYBRSCPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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